molecular formula C12H21Cl2NO B14681550 Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro- CAS No. 37794-81-3

Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro-

Cat. No.: B14681550
CAS No.: 37794-81-3
M. Wt: 266.20 g/mol
InChI Key: SLDNYOBJCBGWDF-UHFFFAOYSA-N
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Description

Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro- is a chemical compound with a complex structure that includes a tert-butyl group attached to a cyclohexyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro- typically involves the reaction of 4-tert-butylcyclohexylamine with acetic anhydride in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve the required quality and yield. The process may also include steps such as crystallization, filtration, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexyl acetate: A related compound with similar structural features but different functional groups.

    N-(4-tert-butylcyclohexyl)acetamide: Another related compound with a similar core structure but lacking the dichloro substitution.

Uniqueness

Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro- is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

37794-81-3

Molecular Formula

C12H21Cl2NO

Molecular Weight

266.20 g/mol

IUPAC Name

N-(4-tert-butylcyclohexyl)-2,2-dichloroacetamide

InChI

InChI=1S/C12H21Cl2NO/c1-12(2,3)8-4-6-9(7-5-8)15-11(16)10(13)14/h8-10H,4-7H2,1-3H3,(H,15,16)

InChI Key

SLDNYOBJCBGWDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)NC(=O)C(Cl)Cl

Origin of Product

United States

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